N-1,3-benzodioxol-5-yl-2-([1,3]oxazolo[4,5-b]pyridin-2-ylthio)acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzodioxole ring, an oxazolo[4,5-b]pyridine moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. This is followed by the introduction of the oxazolo[4,5-b]pyridine moiety via a condensation reaction. The final step involves the attachment of the sulfanylacetamide group through a nucleophilic substitution reaction. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxazolo[4,5-b]pyridine moiety to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols and amines are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets within cells. The benzodioxole ring is known to interact with enzymes, potentially inhibiting their activity. The oxazolo[4,5-b]pyridine moiety may bind to nucleic acids, affecting gene expression. The sulfanylacetamide group can form covalent bonds with proteins, altering their function. These interactions collectively contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 1,3-BENZODIOXOL-5-YL(HYDROXY)ACETATE: This compound shares the benzodioxole ring but differs in its functional groups and overall structure.
Other Benzodioxole Derivatives: Various derivatives with different substituents on the benzodioxole ring exhibit distinct chemical and biological properties.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is unique due to its combination of structural features, which confer a wide range of reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C15H11N3O4S |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H11N3O4S/c19-13(17-9-3-4-10-12(6-9)21-8-20-10)7-23-15-18-14-11(22-15)2-1-5-16-14/h1-6H,7-8H2,(H,17,19) |
InChI Key |
GMDPQDSWPZGKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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